molecular formula C58H80ClN2O14+ B023409 Chlorure de mivacurium CAS No. 106861-44-3

Chlorure de mivacurium

Numéro de catalogue: B023409
Numéro CAS: 106861-44-3
Poids moléculaire: 1064.7 g/mol
Clé InChI: KFWHZSUNFAPZPW-FBIVYNMFSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

An isoquinoline derivative that is used as a short-acting non-depolarizing agent.

Applications De Recherche Scientifique

Blocage neuromusculaire

Le chlorure de mivacurium est un agent de blocage neuromusculaire non dépolarisant (ANMD) à action courte qui a récemment été remis sur le marché américain . Il est utilisé pour induire un blocage neuromusculaire, ce qui est particulièrement utile chez les enfants, en particulier pour les cas plus courts .

Induction de l'anesthésie

Le mivacurium est utilisé pour induire une anesthésie pendant l'intubation . Il assure la relaxation musculaire, ce qui est crucial pendant la phase d'induction de l'anesthésie .

Relaxation des muscles squelettiques

Pendant la chirurgie ou la ventilation mécanique, la relaxation des muscles squelettiques est souvent nécessaire. Le mivacurium est utilisé pour favoriser cette relaxation, ce qui rend les interventions chirurgicales plus faciles et la ventilation mécanique plus efficace .

Métabolisme rapide

Le mivacurium est rapidement métabolisé par la pseudocholinesterase (PChE), ce qui signifie qu'il ne nécessite généralement pas d'agent de renversement spécifique pour compenser ses actions à la fin de la chirurgie . Cela en fait une alternative potentiellement avantageuse à l'utilisation d'autres ANMD .

Blocage neuromusculaire prolongé

Des déficiences en PChE ainsi que la vieillesse et certaines interactions médicamenteuses peuvent être associées à un blocage neuromusculaire prolongé . Un certain nombre de rapports de cas ont décrit une déficience en PChE et son association avec un prolongement du blocage neuromusculaire .

Libération d'histamine

L'administration rapide de doses plus élevées de mivacurium peut provoquer une libération significative d'histamine conduisant à une insuffisance hémodynamique <path d="M708.9602478 379.17766339h-128.70369303V19

Mécanisme D'action

Target of Action

Mivacurium chloride is a bisbenzylisoquinolinium-based neuromuscular blocker or muscle relaxant . The primary targets of mivacurium chloride are the cholinergic receptors on the motor end-plate . These receptors play a crucial role in transmitting signals from nerve cells to muscle cells, enabling muscle contraction.

Mode of Action

Mivacurium chloride works by binding competitively to cholinergic receptors on the motor end-plate . This antagonizes the action of acetylcholine, a neurotransmitter responsible for transmitting signals across the neuromuscular junction . As a result, mivacurium chloride blocks neuromuscular transmission, leading to muscle relaxation .

Biochemical Pathways

The primary biochemical pathway affected by mivacurium chloride is the neuromuscular transmission pathway . By blocking the action of acetylcholine at the motor end-plate, mivacurium chloride disrupts the normal signal transmission from nerve cells to muscle cells . This leads to muscle relaxation, which is essential during procedures such as surgery or mechanical ventilation .

Pharmacokinetics

Mivacurium chloride exhibits a short duration of action and is rapidly metabolized by plasma cholinesterase . The volume of distribution of mivacurium chloride is approximately 0.18 L/kg, and its clearance is around 12 ml/min/kg . The half-life of mivacurium chloride is about 34.9 minutes . These pharmacokinetic properties contribute to the drug’s bioavailability and its short duration of action .

Result of Action

The primary result of mivacurium chloride’s action is the blockade of neuromuscular transmission, leading to skeletal muscle relaxation . This makes it useful in medical procedures that require muscle relaxation, such as surgery or mechanical ventilation . The neuromuscular block produced by mivacurium chloride can be readily reversed by anticholinesterase agents .

Action Environment

The action of mivacurium chloride can be influenced by various environmental factors. For instance, deficiencies in plasma cholinesterase can lead to prolonged neuromuscular blockade . Additionally, factors such as patient age and certain drug interactions can also affect the duration and intensity of the neuromuscular block . Therefore, these factors must be considered when administering mivacurium chloride to ensure its efficacy and safety .

Safety and Hazards

Mivacurium chloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Orientations Futures

Mivacurium has been reported to be especially useful in the pediatric population, especially for shorter cases, and infusions can be used for longer cases without inducing tachyphylaxis . As it is rapidly metabolized by pseudocholinesterase (PChE), mivacurium does usually not require a specific reversal agent to offset its actions at the end of surgery . Despite other NMBA being available on the market and its side effects, mivacurium may still be a useful agent in short cases, particularly in the pediatric population .

Analyse Biochimique

Biochemical Properties

Mivacurium chloride functions by competitively binding to cholinergic receptors on the motor end-plate, thereby antagonizing the action of acetylcholine . This interaction blocks neuromuscular transmission, leading to muscle relaxation. The compound is hydrolyzed by plasma cholinesterases, which is a key enzyme involved in its metabolism . The interaction with cholinesterases is crucial for its rapid breakdown and short duration of action.

Cellular Effects

Mivacurium chloride affects various types of cells, particularly skeletal muscle cells. By blocking acetylcholine receptors, it inhibits muscle contraction, leading to muscle relaxation . This inhibition can influence cell signaling pathways related to muscle contraction and relaxation. Additionally, the compound’s effect on cholinergic receptors can impact cellular metabolism and gene expression related to muscle function.

Molecular Mechanism

At the molecular level, mivacurium chloride exerts its effects by binding to the nicotinic acetylcholine receptors at the neuromuscular junction . This binding prevents acetylcholine from activating these receptors, thereby inhibiting the depolarization of the muscle cell membrane and subsequent muscle contraction. The compound’s rapid hydrolysis by plasma cholinesterases ensures its short duration of action, making it suitable for short surgical procedures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mivacurium chloride are observed to change over time due to its rapid hydrolysis by plasma cholinesterases . The compound is stable under controlled conditions but degrades quickly once administered, leading to a rapid onset and short duration of muscle relaxation. Long-term effects on cellular function are minimal due to its quick elimination from the body.

Dosage Effects in Animal Models

In animal models, the effects of mivacurium chloride vary with different dosages. At low doses, it effectively induces muscle relaxation without significant adverse effects . At higher doses, it can cause prolonged muscle relaxation and potential toxic effects, such as histamine release leading to hypotension and flushing . The threshold for these adverse effects is dose-dependent and varies among different animal species.

Metabolic Pathways

Mivacurium chloride is primarily metabolized by plasma cholinesterases through ester hydrolysis . This metabolic pathway is crucial for its rapid breakdown and short duration of action. The interaction with cholinesterases ensures that the compound is quickly hydrolyzed into inactive metabolites, which are then excreted from the body.

Transport and Distribution

Within cells and tissues, mivacurium chloride is transported and distributed primarily through the bloodstream . It binds to plasma proteins and is rapidly hydrolyzed by plasma cholinesterases. The compound’s distribution is influenced by its binding to cholinergic receptors and its rapid metabolism, which limits its accumulation in tissues.

Subcellular Localization

Mivacurium chloride is localized at the neuromuscular junction, where it exerts its muscle-relaxing effects . The compound’s activity is directed to this specific site due to its binding to nicotinic acetylcholine receptors. Post-translational modifications and targeting signals are not significantly involved in its localization, as its primary mechanism of action is receptor binding and subsequent hydrolysis by plasma cholinesterases.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Mivacurium chloride involves the reaction between two primary precursors, pipecuronium bromide and methyl chloride. The reaction takes place in the presence of a base and a solvent to yield Mivacurium chloride.", "Starting Materials": [ "Pipecuronium bromide", "Methyl chloride", "Base", "Solvent" ], "Reaction": [ "Step 1: In a round bottom flask, add pipecuronium bromide and solvent.", "Step 2: Heat the mixture to reflux temperature.", "Step 3: Add a base to the mixture and stir for 30 minutes.", "Step 4: Slowly add methyl chloride to the mixture and stir for 2 hours.", "Step 5: Cool the mixture and filter the precipitate.", "Step 6: Wash the precipitate with solvent and dry under vacuum.", "Step 7: Recrystallize the product from a suitable solvent to obtain Mivacurium chloride." ] }

Numéro CAS

106861-44-3

Formule moléculaire

C58H80ClN2O14+

Poids moléculaire

1064.7 g/mol

Nom IUPAC

bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate;chloride

InChI

InChI=1S/C58H80N2O14.ClH/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10;/h13-14,31-38,45-46H,15-30H2,1-12H3;1H/q+2;/p-1/b14-13+;/t45-,46-,59?,60?;/m1./s1

Clé InChI

KFWHZSUNFAPZPW-FBIVYNMFSA-M

SMILES isomérique

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-]

SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]

SMILES canonique

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-]

106861-44-3

Pictogrammes

Acute Toxic

Synonymes

(1R,1’R)-2,2’-[[(4E)-1,8-Dioxo-4-octene-1,8-diyl]bis(oxy-3,1-propanediyl)]bis[1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-isoquinolinium Chloride ;  Mivacron;  BW-B 1090U; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mivacurium chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Mivacurium chloride
Reactant of Route 3
Reactant of Route 3
Mivacurium chloride
Reactant of Route 4
Reactant of Route 4
Mivacurium chloride
Reactant of Route 5
Reactant of Route 5
Mivacurium chloride
Reactant of Route 6
Reactant of Route 6
Mivacurium chloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.